6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly due to its presence in various pharmaceuticals and drugs. The 1,4-dihydropyridine framework is a versatile structure that imparts useful therapeutic properties to a wide range of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and environmental friendliness. For instance, the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed to prepare derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yielding and scalable methods. One such method includes the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a crucial component in the development of drugs for treating conditions such as hypertension, diabetes, and HIV
Industry: The compound is used in the production of agrochemicals and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of certain enzymes, such as α-amylase, which plays a role in carbohydrate metabolism. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates .
Comparison with Similar Compounds
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 6-Hydroxy-3-pyridinecarboxylic acid
Comparison: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher inhibitory activity against certain enzymes and has broader applications in medicinal chemistry .
Properties
CAS No. |
87762-46-7 |
---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-carbamoyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-6(11)4-1-5(10)3(2-9-4)7(12)13/h1-2H,(H2,8,11)(H,9,10)(H,12,13) |
InChI Key |
ZMFCHQODBHYZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.